Product packaging for Sodium squarate(Cat. No.:)

Sodium squarate

Cat. No.: B1253195
M. Wt: 158.02 g/mol
InChI Key: UNUVOQUVNRHMOA-UHFFFAOYSA-L
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Description

Significance of Oxocarbon Dianions in Chemical Science

Oxocarbon dianions are a class of organic anions composed solely of carbon and oxygen atoms. wikipedia.org These species, including the squarate dianion, are of considerable interest in chemical science due to their unique electronic structures, high symmetry, and the potential for extensive π-electron delocalization. researchgate.netresearchgate.net The stability of these dianions, particularly the cyclic ones like squarate, is attributed to their increased aromaticity. csic.es

Research into oxocarbon dianions has revealed interesting properties, such as singular electronic absorption spectra and potential applications as photoreceptors, organic semiconductors, and in nonlinear optics. researchgate.net Their ability to form stable salts with various cations makes them valuable building blocks in supramolecular chemistry and crystal engineering. wikipedia.orgresearchgate.netcsic.es Recent studies have also highlighted their potential in the design of high-capacity and fast rechargeable batteries. acs.org

Historical Development of Squarate Chemistry and its Salts

The history of squarate chemistry dates back to the synthesis of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). Squaric acid was first obtained in 1959 by Cohen and colleagues, who named it "quadratic acid" due to the square-like arrangement of its carbon atoms. arkat-usa.orgthieme-connect.de Following the discovery of squaric acid, West and co-workers identified a new class of organic compounds with cyclic structures and the general formula (CₙOₙ)²⁻ in 1960, terming them oxocarbons. arkat-usa.org

Since its initial synthesis, there has been continuous interest in the chemistry of squaric acid and its derivatives, including its salts like sodium squarate. thieme-connect.de Metal squarate salts have been studied for their crystallographic properties and potential applications in various fields. aip.org The history of crystalline nickel-squarate compounds, for instance, can be traced back to the 1960s. researchgate.net

Fundamental Chemical Properties of the Squarate Anion in Advanced Contexts

The squarate anion (C₄O₄²⁻) is a planar, divalent species derived from squaric acid. vulcanchem.comwikipedia.org Its fundamental chemical properties are largely dictated by its symmetrical structure and the significant resonance stabilization due to the delocalization of negative charges across the four oxygen atoms. smolecule.comwikipedia.org This electronic delocalization contributes to the anion's stability and its ability to act as a ligand in coordination chemistry. aip.org

The squarate anion is water-soluble and exhibits unusual electronic and vibrational properties. arkat-usa.org Unlike squaric acid itself, which has slightly unequal carbon-carbon bond lengths, the squarate dianion is considered completely symmetrical with all C-C bond lengths and all C-O bond lengths being identical due to the equal distribution of negative charges. wikipedia.orgchemicalbook.com

In advanced contexts, the squarate anion's coordinating diversity is well-known, leading to the formation of a wide range of coordination complexes with metal cations. smolecule.comripublication.com It behaves similarly to other dicarboxylates, forming complexes with transition metals. smolecule.com The squarate anion can coordinate in various modes, including monodentate, bidentate, tetradentate, and bis-chelating, influencing the properties of the resulting metal complexes. illinois.edu Studies have investigated the structural factors affecting the physical properties of metal squarates, such as magnetic coupling, which is influenced by the squarate ligand coordination mode and the degree of π-electron delocalization on the squarate complex. illinois.edu

The squarate anion's planar, π-conjugated system also contributes to the unique properties of its salts, such as lithium squarate, particularly in potential optical applications. vulcanchem.com Research has also explored the face-to-face π-stacking interactions in this compound salts, which play a role in their crystallographic properties and phase transitions under pressure. aip.org

The squarate moiety has also been utilized in chemical synthesis as a bioisosteric replacement for various functional groups, including carboxylic acids, in the design of novel compounds with potential biological activities. chemicalbook.comnih.govuwaterloo.ca

Here is a table summarizing some key properties of the squarate anion:

PropertyValue/DescriptionSource
Chemical FormulaC₄O₄²⁻ smolecule.com
Charge-2 suprabank.org
Molecular Weight112.04 g/mol nih.gov
StructurePlanar, four-membered ring vulcanchem.com
SymmetryHigh symmetry, considered completely symmetrical smolecule.comwikipedia.org
Solubility in waterSoluble smolecule.com
Resonance StabilizationYes, negative charges delocalized over oxygen atoms smolecule.comwikipedia.org
AromaticityModerately aromatic researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Na2O4 B1253195 Sodium squarate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4Na2O4

Molecular Weight

158.02 g/mol

IUPAC Name

disodium;3,4-dioxocyclobutene-1,2-diolate

InChI

InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2

InChI Key

UNUVOQUVNRHMOA-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Squarate and Its Derivates

Established Synthetic Pathways for Sodium Squarate

This compound can be synthesized through several established methods, primarily involving the neutralization of squaric acid. smolecule.com

Neutralization-Based Preparations

A common method for synthesizing this compound is the neutralization of squaric acid with a sodium base. Squaric acid can be neutralized with sodium hydroxide (B78521) or sodium carbonate to directly produce this compound. smolecule.comembrapa.brscielo.brresearchgate.net For instance, this compound has been obtained by the neutralization of squaric acid dissolved in ethanol (B145695) by the addition of aqueous sodium hydroxide. The resulting precipitate is then filtered. scielo.brresearchgate.netresearchgate.net Another procedure involves reacting squaric acid with Na₂CO₃ in a 1:1 molar ratio in deionized water, followed by removal of water using a rotavapor and drying the obtained sodium salt under vacuum. musicproject.eu

Hydrothermal Synthetic Approaches

Hydrothermal synthesis is another method used for the preparation of this compound. This approach involves reacting squaric acid with sodium salts under controlled temperature and pressure conditions. smolecule.com This method can lead to the formation of hydrated forms of this compound. smolecule.com

Recrystallization and Purification Techniques

This compound can be purified through recrystallization from aqueous solutions. smolecule.com Recrystallization is a common technique for purifying solid compounds based on the principle that the solubility of most solids increases with temperature. libretexts.org An impure substance is dissolved in a solvent at high temperature to create a concentrated solution. libretexts.org As the solution cools, the solubility decreases, causing the desired compound to crystallize out in a purer form, leaving impurities in the solution. libretexts.org The purified crystals can then be isolated by filtration. libretexts.org While the provided search results mention recrystallization for this compound, detailed specific conditions for its recrystallization were not extensively described. However, the general principles of recrystallization involve dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly to facilitate crystal formation. libretexts.org Filtration, such as vacuum filtration, is typically used to collect the purified crystals. libretexts.org

Advanced Synthetic Strategies for Squarate Derivatives

Squarate derivatives, such as squaramides and squaraines, are synthesized using more advanced strategies, often starting from squaric acid or its esters or chlorides.

Controlled Synthesis of Squaramides and Bis-squaramides

Squaramides are a class of squaric acid derivatives where the hydroxyl groups are replaced by amine groups. wikipedia.org N-Substituted squaramides are typically prepared by the reaction of squaric acid diesters or squaric acid dichloride with amines. wikipedia.orgwikipedia.org For example, squaramide itself can be prepared by the ammonolysis of squaric acid diesters. wikipedia.org

Controlled synthesis is crucial for obtaining specific squaramide structures, including unsymmetrical and bis-squaramides. Unsymmetrical squaramides, containing two different amine substituents, can be synthesized through sequential reactions, often starting from diethyl squarate. thieme-connect.com This can involve a modular synthesis approach. thieme-connect.com One-pot synthesis methods have also been developed for squaramides, offering advantages such as energy saving, reduced purification steps, lower costs, and potentially better yields compared to traditional stepwise approaches. google.comcsic.es These one-pot procedures typically involve reacting a squarate ester with an amine, followed by the addition of a second amine in the same reaction vessel. google.com

Bis-squaramides, containing two squaramide moieties, can be synthesized through different routes. One approach involves modifying a pre-synthesized squaramate-squaramide intermediate. thieme-connect.com Alternatively, they can be prepared using diethyl squarate as a starting material through a sequential modular synthesis, allowing for the introduction of different substituents. thieme-connect.com The synthesis of unsymmetrical bis-squaramides can involve the condensation of a symmetrical bis-squaramide with a diamine under specific solvent conditions to favor the desired product and prevent undesired side reactions. thieme-connect.com

Preparation of Squaraine Compounds

Squaraine compounds are a class of dyes containing a squaric acid moiety, known for their unique photophysical properties, including strong near-infrared absorption and emission. researchgate.net The synthesis of many squaraines involves the condensation of an electron-rich aromatic or heterocyclic compound with squaric acid. researchgate.netresearchgate.net

The first reported synthesis of squaraine dyes utilized acetic anhydride (B1165640) as a solvent. encyclopedia.pub Later, a solvent system using an n-butanol-benzene mixture was introduced, employing the azeotropic principle to remove water and allow for high-temperature condensation. encyclopedia.pub Due to the toxicity of benzene (B151609), toluene (B28343) is often used as a co-solvent instead. researchgate.netencyclopedia.pub Reactions are typically refluxed. researchgate.net

Squaraine dyes can be symmetrical or unsymmetrical. encyclopedia.pub Symmetrical squaraine dyes, with identical donor units, are often synthesized in a single-pot condensation reaction. encyclopedia.pub Unsymmetrical squaraines, with two different donor groups, can be prepared by first forming a semisquaraine intermediate, which is then reacted with a different donor unit. encyclopedia.pub Advanced strategies for squaraine synthesis can involve modifying the squaric acid core with different groups before condensation or using techniques like microwave irradiation. researchgate.netencyclopedia.pub Palladium-catalyzed coupling reactions, such as Buchwald or Ullmann coupling, followed by demethylation and condensation with squaric acid, have also been used in the synthesis of squaraine dyes, although efforts are being made to develop methods avoiding expensive catalytic processes. nih.gov Direct (hetero)arylation and Sonogashira coupling protocols have also been employed in the synthesis of π-extended squaraine compounds. rsc.org

Formation of Functionalized Squarate Esters

Functionalized squarate esters, which are derivatives of squaric acid where the hydroxyl groups are replaced by alkoxy groups, are typically synthesized from squaric acid or its derivatives. While this compound itself is a salt, the squarate core is central to the formation of these esters. A general method for synthesizing alkyl squarates involves the reaction of squaric acid with the desired alcohol in the presence of an orthoformate lookchem.com. This method has been successfully applied to synthesize various alkyl squarates, including dimethyl, diethyl, diisopropyl, di-n-butyl, and di-t-butyl squarates, with reported yields ranging from 77% to 97% lookchem.com.

Squarate diesters, such as diethyl squarate, are valuable precursors for the synthesis of squaramate esters through condensation reactions with amines rsc.org. This reaction typically proceeds under mild conditions, often at room temperature without the need for catalysts or coupling reagents, providing a straightforward route to functionalized squaramates rsc.org. The reactivity of squarate esters with primary or secondary amines and their relative resistance to hydrolysis make them suitable for preparing various amino-functionalized compounds rsc.org.

Research has explored the hydrolytic stability of squaramate esters, noting that their stability and reactivity towards nucleophiles are influenced by their structure and the nature of adjacent groups rsc.org. Squaramate esters without or with weakly basic neighboring group participation remain stable up to pH 9, exhibiting a hydrolysis rate significantly faster than that of squaramides rsc.org. Those functionalized with basic neighboring groups, such as amines, show a pH-dependent hydrolysis rate rsc.org.

Functionalized squarate esters have found application in diverse areas, including the synthesis of dyes, catalysts, sensors, anion transporters, and bioactive compounds rsc.org. For instance, diethyl squarate has been used as an intermediate in chemical synthesis wikipedia.org. Studies have also investigated the application of squaric acid esters in aminodeoxy sugar chemistry mit.edu.

Below is a table summarizing typical yields for the synthesis of various alkyl squarates from squaric acid:

Alkyl GroupReported Yield (%)
Methyl77-97
Ethyl77-97
Isopropyl77-97
n-Butyl77-97
t-Butyl77-97

This compound as a Template or Reagent in Material Synthesis

This compound and the squarate anion have been utilized in the synthesis of various materials, particularly in the formation of coordination complexes and nanoparticles smolecule.comresearchgate.net. Due to its ability to form stable complexes with metal ions, this compound is employed in coordination chemistry research smolecule.com. It can react with metal cations, similar to other dicarboxylates, forming coordination complexes with transition metals smolecule.com. For example, it can react with cobalt(II) ions to form cobalt(II) squarate hydrate (B1144303) smolecule.com.

Mediated Synthesis of Nanoparticles (e.g., Gold Nanoparticles)

This compound has been reported as a reducing and stabilizing agent in the synthesis of noble metal nanoparticles, including gold, silver, platinum, and palladium nanoparticles researchgate.netrsc.org. A simple, fast, and green method for producing gold nanoparticles (AuNPs) involves using this compound in water as both the reducing and stabilizing agent rsc.orgrsc.org. This method allows for the easy attachment of the synthesized AuNPs to cellulose (B213188) fibers rsc.orgrsc.org.

In one study, gold nanoparticles with an average size of 21.01 nm were produced using tetrachloroauric(III) acid as the precursor salt and this compound in water as the reducing and stabilizing agent mdpi.comnih.gov. The gold nanoparticles were synthesized in water and subsequently attached to cellulose fibers by sonication mdpi.com. The resulting AuNPs and their nanocomposites with cellulose fibers demonstrated catalytic activity rsc.orgrsc.org.

The use of squarate anions in the synthesis of metal nanoparticles can involve them acting as either reducing and stabilizing agents, as seen with gold, or as surfactants that promote the formation of specific nanoparticle shapes, such as cubic platinum nanoparticles, through facet-selective adsorption researchgate.net. A systematic mechanism for the reduction of Au³⁺ to Au⁰ by this compound has been proposed rsc.org.

Below is a table summarizing findings on gold nanoparticle synthesis mediated by this compound:

Precursor SaltReducing/Stabilizing AgentMediumNanoparticle Size (Average)Application/Support Material
Tetrachloroauric(III) acidThis compoundWater21.01 nmCatalysis on cellulose fibers

Coordination Chemistry of the Squarate Ligand

Versatile Coordination Modes of the Squarate Dianion

The squarate ligand's ability to coordinate to metal centers in multiple ways is a cornerstone of its rich coordination chemistry. It can act as a simple monodentate or bidentate ligand, or more commonly, as a bridging ligand connecting multiple metal centers to form extended structures. arkat-usa.orgrwth-aachen.de

While less common in extended structures, the squarate anion can coordinate to a single metal center through one oxygen atom (monodentate) or two adjacent oxygen atoms (bidentate chelation). arkat-usa.orgresearchgate.net The bidentate chelation mode is generally observed with larger cations due to the geometric constraints imposed by the ligand's bite angle. acs.org For instance, in some nickel(II) complexes, the squarate ligand has been observed to exhibit a bidentate coordination mode, bonding to a single metal ion through adjacent oxygen atoms. rsc.org

The most prevalent role of the squarate dianion is as a bridging ligand, where it links two or more metal centers. rwth-aachen.de This bridging can occur in several distinct fashions, giving rise to a variety of network dimensionalities. Common bridging modes include:

μ-1,2-bis-monodentate: The squarate ligand bridges two metal centers using adjacent oxygen atoms, with each oxygen coordinating to a different metal ion. This mode is frequently observed in the formation of one-dimensional polymeric chains. mdpi.comresearchgate.net

μ-1,3-bis-monodentate: In this mode, the squarate ligand bridges two metal centers using opposite oxygen atoms. This arrangement is particularly effective in generating one-dimensional polymers and can be extended into two or three-dimensional networks with the use of additional spacer ligands. researchgate.net

Higher order bridging (μ₃ to μ₆): The squarate ligand can coordinate to as many as six metal centers simultaneously, utilizing all four of its oxygen atoms in various combinations of monodentate and bidentate interactions. mdpi.comarkat-usa.org These higher-order bridging modes, such as μ-1,2,3-tris-monodentate and μ-1,2,3,4-tetrakis-monodentate, are crucial in the construction of complex two-dimensional (2D) and three-dimensional (3D) frameworks. mdpi.comresearchgate.net

The diverse coordination modes of the squarate ligand are summarized in the interactive table below.

Coordination ModeDescriptionResulting Structure
Monodentate Binds to one metal center through one oxygen atom.Discrete complexes.
Bidentate (chelating) Binds to one metal center through two adjacent oxygen atoms.Discrete complexes. rsc.org
μ-1,2-bis-monodentate Bridges two metal centers using adjacent oxygen atoms.1D chains. mdpi.comresearchgate.net
μ-1,3-bis-monodentate Bridges two metal centers using opposite oxygen atoms.1D, 2D, or 3D networks. researchgate.net
μ-1,2,3-tris-monodentate Bridges three metal centers.2D or 3D frameworks. mdpi.com
μ-1,2,3,4-tetrakis-monodentate Bridges four metal centers.3D frameworks. researchgate.net
μ₃ to μ₆ Bridges three to six metal centers through various combinations.Complex 2D and 3D frameworks. mdpi.com

Formation and Characterization of Metal Squarate Complexes

The reaction of metal salts with squaric acid or sodium squarate under various conditions (e.g., hydrothermal, solvothermal, or simple precipitation) leads to the formation of a wide range of metal squarate complexes. acs.org These complexes are typically characterized by single-crystal X-ray diffraction, which provides definitive information about their crystal structure and the coordination environment of the metal ions and the squarate ligand. mdpi.com

The squarate ligand readily forms complexes with a variety of first-row transition metals, including copper(II), iron(III), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.netacs.orgdtic.mil In these complexes, the squarate dianion often acts as a bridging ligand, leading to the formation of extended structures with interesting magnetic and spectroscopic properties. researchgate.netdtic.mil

For instance, in a series of isostructural coordination polymers with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, the squarate ions adopt a 1,3-bis(monodentate) coordination mode, bridging two metal centers to form a 2D arrangement. researchgate.net The metal ions in these structures are typically coordinated to two squarate ions and two water molecules in a distorted octahedral geometry. researchgate.net The study of dimeric iron(III) squarate has also revealed insights into the spectral, magnetic, and thermal behavior of these types of complexes. acs.org

The coordination chemistry of the squarate ligand with lanthanide ions has also been extensively explored, leading to the development of novel lanthanide squarate frameworks. mdpi.comacs.org The larger ionic radii and higher coordination numbers of lanthanide ions, as compared to transition metals, allow for the formation of unique and complex structures. mdpi.com

For example, in holmium(III) squarate complexes, the squarate ligand has been shown to adopt multiple bridging modes, such as μ-1,2-bis-monodentate and μ-1,2,3-tris-monodentate, connecting the Ho(III) ions to form 1D ladder-like chains and 2D bi-layered frameworks. mdpi.com The assembly of squarate ligands with rare-earth ions can also produce (4, 8)-connected frameworks with an scu topology. researchgate.netrsc.org Furthermore, the synthesis of lanthanide phosphites incorporating the squarate ligand has resulted in 3D frameworks where 2D layers of lanthanide phosphites are pillared by squarate ligands. acs.org The study of a divalent europium squarate has also been reported, highlighting the versatility of the squarate ligand in coordinating with lanthanides in different oxidation states. nsf.gov

Advanced Properties of Metal Squarate Complexes

The unique electronic structure of the squarate ligand, characterized by significant π-delocalization, combined with its versatile bridging capabilities, gives rise to advanced properties in its metal complexes, particularly in the realms of magnetism and photo-responsiveness.

The squarate ligand can mediate magnetic exchange interactions between paramagnetic metal centers, a phenomenon known as superexchange. The nature of this interaction—whether it is ferromagnetic (leading to parallel alignment of spins) or antiferromagnetic (leading to antiparallel alignment)—is highly dependent on the geometry of the bridging arrangement and the resulting overlap between the magnetic orbitals of the metal ions and the orbitals of the squarate bridge. bohrium.comnih.gov

The magnetic coupling is transmitted through the π-system of the squarate ligand. The efficiency and sign of the coupling (denoted by the exchange coupling constant, J) are determined by the symmetry and extent of the overlap between the metal d-orbitals and the squarate molecular orbitals. bohrium.com For antiferromagnetic coupling, a significant overlap between the magnetic orbitals of the two metal centers, mediated by the ligand, is required. nih.gov Conversely, if the magnetic orbitals are orthogonal (zero overlap), a ferromagnetic interaction may arise.

The squarate ligand can play an active role in the photophysical properties of its coordination complexes, leading to phenomena such as photochromism (light-induced color change). This behavior is often attributed to a photoinduced electron transfer (PET) mechanism, where the squarate ligand participates in the electronic transition.

A notable example is found in holmium(III)-squarate coordination polymers. mdpi.com These compounds exhibit a remarkable photo-induced color change, with their pink crystals turning yellow immediately upon exposure to UV light. mdpi.com This photochromic behavior is reversible and is attributed to the ligand-enhanced properties of the complex. The process involves the absorption of light, which promotes an electron transfer event, likely from the electron-rich squarate ligand to another component of the system, or within the ligand itself, creating a new electronic state that absorbs light differently, thus causing the color change. The delocalized π-electron system of the squarate is crucial for this process.

The enhancement of photoluminescence is another area where the ligand's role is critical. While not extensively documented specifically for squarate, the general principle in coordination complexes is that ligands can influence the energy and lifetime of excited states. nih.govmdpi.com Ligands can facilitate ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are often the basis for luminescence. researchgate.net The rigid and conjugated nature of the squarate ligand could, in principle, be exploited to design luminescent materials by carefully selecting the metal center to promote favorable radiative decay pathways from excited states.

Reactivity and Reaction Mechanisms Involving Squarate Species

Nucleophilic Addition-Elimination Reactions

Squarate esters and related derivatives readily undergo nucleophilic addition-elimination reactions. This process typically involves the addition of a nucleophile to a carbonyl carbon of the squarate ring, followed by the elimination of a leaving group, often an alkoxy or amino group.

Reactivity with Amines: Kinetics and Selectivity

Squarates can participate in sequential conjugate addition-elimination reactions with amines. The initial reaction with an amine yields a monosquaramide ester, which is less electrophilic than the starting squarate. This reduced reactivity in the second step allows for the synthesis of asymmetric bis-squaramides through the controlled addition of two different amines. nih.govmit.edu Squarates demonstrate preferential reactivity with amine nucleophiles over alcohols and thiols, a property valuable for protein conjugation and the creation of bifunctional molecules. nih.gov

Kinetic studies comparing squarate reactivity to other amine bioconjugation reagents, such as N-hydroxysuccinimidyl esters, show that squarates react at significantly slower rates, often by several orders of magnitude. nih.govmit.edunih.gov This attenuated reactivity is suggested to contribute to higher selectivity for specific amine residues, such as lysine (B10760008) residues in protein binding sites. nih.govmit.edunih.gov For instance, in a study involving the enzyme GlfT2 with 21 surface-exposed lysines, a squarate derivative predominantly modified a single lysine proximal to a binding site, leading to covalent inhibition. nih.govnih.gov

Influence of Substituent Electronic Properties on Reaction Rates

The reactivity of the squarate core can be tuned by modifying its substituents. Electron-withdrawing groups on the vinylogous ester or amide positions generally increase reaction rates in reactions with amines. nih.govnih.gov For example, a phenyl ester squarate was found to be significantly more reactive than a butyl ester analog in reactions with benzylamine. nih.gov Similarly, replacing a butyl amide substituent with an aniline (B41778) group also enhanced reactivity. nih.gov

Studies involving substituted aniline derivatives reacting with squarates have shown a linear correlation between reactivity and the Hammett substitution constant (σ), indicating that electron-withdrawing substituents enhance the electrophilicity of the squarate. nih.gov The effect, while moderate, suggests that typical protein ligands appended to the squarate core would have limited impact on its intrinsic electrophilicity. nih.gov Sulfur substitution can also influence reactivity; dithionosquarates react more rapidly than squarates, while dithiosquarates react more slowly and may favor mono-addition products. nih.govmit.eduacs.org

Table 1: Influence of Substituents on Squarate Reactivity with Benzylamine (Illustrative Data from Search Results)

Squarate Derivative (Substituent)Relative Reactivity (vs. Phenyl-squaramide 8a)
Butyl esterLower (e.g., 20-fold less than phenyl ester) nih.gov
Phenyl esterHigher (e.g., 20-fold more than butyl ester) nih.gov
Butyl amideLower (e.g., 190-fold less than phenyl ester amide) nih.gov
Aniline amideHigher (e.g., 40-fold more than squaramide 2) nih.gov
DithionosquaratesMore rapid than squarates nih.govacs.org
DithiosquaratesMore slowly than squarates nih.govacs.org

Note: The specific numerical values and compound identifiers (e.g., 8a, 2) are based on the provided search snippets and may refer to specific compounds within those studies. The table is illustrative of the trends observed.

Proposed Concerted Mechanisms for Squarate Reactions

While nucleophilic addition-elimination is a general description, specific reaction mechanisms can vary. For the reaction of dimethyl squarate with hydroxylamines to form N-hydroxylamide esters, a concerted retro-Cope like mechanism has been proposed, suggesting a single step involving bond breaking and formation without distinct intermediates. acs.orgnih.gov This contrasts with the expected nucleophilic substitution pathway typically observed with regular amines. acs.org The proposed concerted mechanism involves a cyclic five-membered transition state. acs.org

Oligonucleotide Conjugation Chemistry

Squarate reagents have been employed in the conjugation of oligonucleotides, particularly for creating squaramide linkages between oligonucleotide strands or between oligonucleotides and other molecules like carbohydrates, peptides, or proteins. google.comgoogle.comnih.govresearchgate.net Methods involve activating a terminal of an oligonucleotide using a squarate reagent to produce an activated oligonucleotide, which can then be coupled with a second oligonucleotide or a target entity containing an amino or thiol group. google.comgoogle.com This squarate-mediated coupling allows for the formation of stable squaramide linkages. google.comnih.gov

Squarate chemistry offers advantages for oligonucleotide conjugation, including the ability to perform reactions under mild aqueous conditions and the stability of the resulting squaramide conjugates. google.com This approach has been utilized to synthesize long synthetic oligonucleotides and to create oligonucleotide conjugates for applications in chemical biology and nanotechnology. google.comgoogle.comnih.govresearchgate.netepo.orgwipo.int

Hydrolysis and Decomposition Pathways of Squarate

The stability and decomposition pathways of squarate species are influenced by their structure and environmental conditions, particularly pH. Squaramide derivatives generally exhibit high kinetic stability in aqueous solutions over a wide pH range (pH 3-10). researchgate.net However, squaramate esters are less stable to hydrolysis under milder conditions, with hydrolysis rates being significantly faster than those of squaramides. researchgate.netresearchgate.net The hydrolysis of squaramate esters can follow a second-order rate law and is influenced by neighboring group participation if basic groups are present. researchgate.netresearchgate.net Intramolecular cyclization can also occur if a terminal nucleophilic group is appropriately positioned on an alkyl chain of a squaramate ester, leading to the formation of cyclic squaramides. researchgate.netresearchgate.netrsc.org

Thermal decomposition of metal squarates has also been studied. For example, the thermal decomposition of copper(II) squarate dihydrate involves a two-stage process with stepwise reduction of the copper cation (Cu²⁺ → Cu⁺ → Cu⁰). rsc.org This decomposition can be influenced by temperature and follows different kinetic models depending on the extent of the reaction. rsc.org Similarly, the thermal decomposition of silver(I) squarate yields silver metal, carbon monoxide, and carbon dioxide, with silver oxide suggested as a reaction intermediate. rsc.org The onset of thermal decomposition for squaric acid itself is dependent on thermodynamic conditions like heating rates. wikipedia.org

Oxidative Addition Reactions of Squarate Complexes

Squarate can act as a ligand in coordination complexes with metals. These metal-squarate complexes can undergo oxidative addition reactions. Oxidative addition is a process in which the coordination number and oxidation state of the metal center increase, typically by two. libretexts.orglibretexts.org

Studies on binuclear rhodium(I) systems containing a bridging squarate ligand have shown that these complexes can undergo oxidative addition with reagents like molecular iodine. unirioja.esunirioja.es For instance, a binuclear rhodium(I) complex with a bridging squarate ligand reacts with molecular iodine to form a rhodium(III) compound. unirioja.esunirioja.es This type of reaction can involve the addition of two ligands to each metal center or cleavage of a metal-metal bond with addition to each fragment in binuclear complexes. libretexts.orglibretexts.org The coordination behavior of the squarate anion, often bridging metal centers, influences the nature of these oxidative addition reactions in metal complexes. unirioja.es

Theoretical and Computational Investigations of Squarate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of squarate systems.

Analysis of Aromaticity and Resonance Stabilization in the Squarate Anion

The squarate dianion (C₄O₄²⁻) exhibits significant resonance stabilization, contributing to its unusual acidity and aromatic character. mdpi.comarkat-usa.orgchemicalbook.com Theoretical studies have explored the aromaticity of the squarate anion using various criteria, including geometric parameters (bond length, bond order), energetic parameters (aromatic stabilization energies), and magnetic parameters (¹⁷O-chemical shifts, nucleus-independent chemical shifts - NICS). chemicalbook.comlookchem.com While some early studies using MO calculations questioned the degree of aromaticity in certain oxocarbon dianions, valence bond theory analysis supported the resonance stabilization and aromatic assignment for squarate. lookchem.com Negative NICS values are generally indicative of aromaticity, suggesting the dominance of diamagnetic currents in the ring. lookchem.com The delocalization of negative charges across the four oxygen atoms and the carbon ring in the squarate dianion leads to the near equivalence of C-C and C-O bond lengths, a characteristic feature of its resonance stabilization. arkat-usa.org This delocalization is most pronounced in the dianion compared to squaric acid and its monoanion. arkat-usa.org

Prediction of Vibrational Spectra and Molecular Geometry

Computational methods are valuable for predicting the vibrational spectra (infrared and Raman) and optimizing the molecular geometry of squarate systems. Ab initio quantum chemical methods, including MP2 level of theory, have been used to study the squarate anion and its coordination compounds with alkali metal ions (Li⁺, Na⁺, K⁺) in both gas phase and aqueous solution. researchgate.netrsc.org These calculations allow for the assignment of vibrational modes and comparison with experimental spectra. researchgate.netijstr.org DFT calculations with various basis sets have been employed to analyze the optimized structure and normal vibrational modes of squarate-containing compounds. ijstr.orgresearchgate.net Studies have shown that the inclusion of polarization functions in the basis set is important for accurately calculating low vibrational frequencies of the squarate anion. researchgate.net Disagreements between calculated absolute and experimental relative intensities in vibrational spectra have been observed, highlighting the challenges in accurately modeling these properties. researchgate.net Vibrational spectroscopic studies related to aromaticity often focus on the stretching modes of C-C and C-O bonds in the 800–1680 cm⁻¹ region. lookchem.com

Molecular Orbital Analysis and Charge Transfer Interactions

Molecular orbital analysis provides insights into the bonding characteristics and potential for charge transfer interactions within squarate systems and their complexes. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is used to understand charge transfer interactions. researchgate.netmkjc.in For instance, in complexes involving squaric acid or its anions, the HOMO may be localized on one part of the complex (e.g., a cation) and the LUMO on the squarate anion, suggesting charge transfer transitions upon excitation. researchgate.net Natural bond orbital (NBO) analysis is another technique used to study charge transfer interactions and stabilization energies within molecules and molecular complexes. researchgate.netmkjc.in Absolutely localized molecular orbital (ALMO) analysis has been developed to quantify intermolecular electron density delocalization and separate forward and backward charge transfer components. nih.gov This method also links charge transfer terms to their energetic contributions to system stabilization. nih.gov

Modeling of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for modeling reaction pathways and determining the energetics of reactions involving squarate. Ab initio DFT calculations can be used to assess the energetics of reaction pathways, including the identification of intermediates and transition states. scienceintheclassroom.org The concept of potential energy surfaces (PESs) is central to understanding reaction dynamics, with the minimum energy path (MEP) representing the lowest energy route between reactants and products. numberanalytics.com Computational studies have investigated the unimolecular dissociation of hydrogen squarate and the squarate radical anion in the gas phase, providing reaction models that involve consecutive decarbonylations. nih.govacs.org The reverse of these reactions corresponds to the cyclooligomerization of CO. nih.govacs.org Computational studies have also explored the potential of nitronium squarate as an oxidizer, calculating enthalpies of formation for different forms and analyzing electrostatic potentials to understand bond lability. tubitak.gov.tr

Simulations of Condensed Phases and Intermolecular Forces

Simulations of condensed phases provide crucial information about the behavior of squarate systems in solid and solution states, including the influence of intermolecular forces. Intermolecular forces, such as hydrogen bonding, π-stacking, and electrostatic interactions, play a significant role in the structure and properties of squarate salts and complexes in condensed phases. lookchem.comunizin.orgcolby.edulibretexts.orglibretexts.orgaip.org For example, in squarate salts, interactions between the metal counter-ions and the squarate anion, as well as hydrogen bonds to solvent molecules (like water), significantly influence crystal packing. lookchem.com High-pressure studies on sodium squarate salts have investigated the effect of pressure on face-to-face π-stacking interactions. aip.org Simulations, such as Monte Carlo simulations, can be used to study adsorption isotherms in materials like metal-organic frameworks (MOFs) containing squarate linkers, providing insights into their gas adsorption properties and the influence of competing interactions like with water. mdpi.com

Applications of Sodium Squarate and Its Derivatives in Advanced Materials Science

Crystal Engineering and Supramolecular Architecture

Squarate ligands are widely employed in crystal engineering to construct extended solid-state networks. Their rigid, planar structure and ability to bridge multiple metal centers facilitate the formation of predictable and robust frameworks.

Design and Construction of Extended Networks (e.g., MOFs, 1D/2D/3D Frameworks)

The squarate anion acts as a versatile linker in the formation of coordination polymers and Metal-Organic Frameworks (MOFs). Its dianionic nature and the spatial arrangement of oxygen atoms allow it to bridge metal ions in various coordination geometries, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. semanticscholar.orgebi.ac.uk The specific dimensionality and topology of the resulting network can be controlled by selecting appropriate metal ions, co-ligands, and synthesis conditions. semanticscholar.orgebi.ac.uk Research has demonstrated the successful synthesis of numerous squarate-based coordination polymers and MOFs exhibiting diverse structural motifs. semanticscholar.orgebi.ac.uk These frameworks can possess properties such as porosity, which is relevant for gas storage and separation, and magnetic ordering, depending on the incorporated metal centers. semanticscholar.orgebi.ac.uk

Control of Self-Assembly through pH and Stoichiometry

The self-assembly of squarate-based coordination networks is highly sensitive to synthesis parameters, particularly pH and the stoichiometry of the reactants (metal salt and squarate source). ebi.ac.uk By carefully controlling the pH of the reaction mixture, researchers can influence the protonation state of squaric acid (or the availability of the squarate anion from a salt like sodium squarate) and the coordination environment of the metal ions, thereby directing the assembly process towards specific structural outcomes. ebi.ac.uk Similarly, adjusting the molar ratio of the metal salt to the squarate source can dictate the metal-to-ligand ratio in the growing crystal structure, leading to different network connectivities and dimensionalities. ebi.ac.uk Subtle variations in these parameters can result in the formation of distinct polymorphs or entirely different structural types, highlighting the fine control achievable over supramolecular architecture using squarate ligands. ebi.ac.uk

Functional Materials Development

Beyond their structural roles, squarate derivatives are integral components in the development of functional materials with interesting electronic and optical properties.

Photoactive Materials (e.g., Photoreceptors, Organic Photovoltaics)

Squaraine dyes, a class of compounds containing the squaric acid core, are particularly notable for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This characteristic makes them excellent candidates for photoactive applications. They have been investigated for use in organic photoreceptors, where they play a crucial role in the initial light absorption and charge generation steps. Furthermore, squaraine derivatives are utilized in organic photovoltaic (OPV) devices as active layer components, functioning as either electron donors or acceptors to convert light energy into electrical energy. Their high molar extinction coefficients and efficient charge separation properties contribute to the performance of these organic solar cells.

Organic Semiconductors

Certain squaraine derivatives exhibit properties characteristic of organic semiconductors. Their molecular structure and electronic delocalization pathways facilitate the transport of charge carriers (electrons or holes), making them suitable for use in organic electronic devices such as organic field-effect transistors (OFETs). Research in this area focuses on tailoring the molecular structure of squaraines to optimize charge mobility and device performance.

Non-Linear Optical (NLO) Materials

Squaraine dyes and related squarate-based compounds are also known for their significant non-linear optical (NLO) properties. The highly polarizable π-electron system within the squarate core and its derivatives gives rise to large second-order and third-order NLO responses. These materials have potential applications in photonics, including optical switching, frequency doubling, and other processes that require a non-linear relationship between the applied optical field and the material's polarization. The ability to tune the electronic structure through chemical modifications of the squaraine core allows for optimization of their NLO performance.

Chemical Sensing Platforms (Excluding Clinical Diagnostics)

Squarate-based materials, particularly MOFs and squaraine dyes, have been explored for chemical sensing applications. Squarate-based MOFs have been utilized for sensing inorganic anions like permanganate (B83412) and dichromate, as well as the neurotransmitter dopamine. Squaraine dyes, derived from squaric acid, possess optical properties sensitive to their environment, making them suitable as signaling units in chemosensors. These sensors typically integrate an ionophore unit with a chromophore. While a variety of squaraine-based sensors exist, their selectivity and sensitivity can sometimes be lower compared to other classes of chemosensors. Research efforts aim to improve their performance, for instance, by employing concepts like molecular wire-based signal amplification.

Catalytic Applications

Squarate and squaramide-based MOFs demonstrate catalytic activity in various organic reactions, functioning as heterogeneous catalysts due to their defined pore sizes and localized catalytic sites. Examples of reactions catalyzed by squarate-based MOFs include Michael addition reactions, photocatalytic water splitting, transformation of tetrazines to oxadiazole derivatives, and electrocatalytic oxygen evolution reactions. Squaramide units within MOFs can enhance structural solidity, leading to improved reactivity and catalytic performance in reactions such as Michael addition, Friedel-Crafts reactions, and the ring opening of epoxides. Chiral squaramides, in particular, have been recognized as effective bifunctional hydrogen-bonding organocatalysts for asymmetric transformations.

Gas Adsorption Materials

Squarate-based MOFs have shown promise as gas adsorption materials. Their tunable pore structures allow for selective molecular recognition and separation of gases. These materials have been investigated for the capture and separation of low molecular weight gases, including hydrogen (H₂), carbon dioxide (CO₂), water (H₂O), propadiene, and propylene. Specific examples include MOFs capable of separating deuterium (B1214612) and hydrogen, gaseous alkanes, alkenes, and alkynes, nitrogen and hydrogen, and xenon and krypton. Copper squarate, a MOF featuring a squarate linker, has been studied theoretically for the adsorption of small pollutant gases, including greenhouse gases. This material exhibits large channels facilitating the adsorption of relatively small molecules. Studies on copper squarate suggest it is an efficient adsorbent for small molecular pollutants and greenhouse gases, although water can exert an inhibitory effect on the adsorption of these pollutants. A rigid squarate-based MOF with a pore size comparable to the kinetic diameter of xenon has demonstrated high affinity and selectivity for xenon over krypton, achieving high Xe uptake capacity and selectivity at low pressure.

Role in Organic Synthesis and Molecular Design

This compound and its derivatives play a significant role in organic synthesis and the design of novel molecular structures.

Reagent for the Preparation of Dyes and Organic Compounds

Squaric acid and its derivatives, including this compound, serve as reagents in organic synthesis for the preparation of various organic compounds, notably photosensitive squaraine dyes. Squaraine dyes are synthesized by the condensation of squaric acid or its derivatives with electron-rich compounds. This process often involves intermediates derived from dialkyl squarates, which can be prepared by refluxing squaric acid in the corresponding alcohol. The squaric acid core provides a versatile scaffold for constructing complex organic molecules through functional group interchange and rearrangements.

Design of Novel Molecular Structures (e.g., Nucleoside Analogues, Bioisosteres)

Squaric acid and its derivatives have been successfully employed as bioisosteric groups in the design and synthesis of novel molecular structures, including nucleoside analogues and bioisosteres for various functional groups. Squaramides, formally derived from squaric acid, have emerged as valuable bioisosteric replacements for functional groups such as ureas, thioureas, guanidines, and cyanoguanidines, owing to their similar hydrogen bonding capabilities and ability to influence molecular conformation. More recently, squaramides have been used as bioisosteres for carboxylic acids, amides, phosphates, sulfonamides, hydroxamic acids, and carbamates. The incorporation of squaramide moieties into molecular frameworks is an active area in synthetic organic and pharmaceutical chemistry. Squaric acid analogues have been applied to the design and synthesis of novel nucleoside analogues, with studies exploring compounds based on a squaric acid core as potential anticancer and antiviral agents. For instance, squaramide-bearing nucleoside derivatives have been synthesized and evaluated as inhibitors of enzymes like SNM1A.

Linking Reagent for Bioconjugation (Focus on Chemical Methodology)

Squaric acid diesters, such as diethyl squarate, are useful reagents for coupling amino-functional compounds and in bioconjugation reactions. This chemistry provides a mild method for covalently attaching molecules to proteins, often targeting lysine (B10760008) residues. The reaction typically involves the initial formation of a monosquaramide by reacting a squaric acid diester with an amine, which can then react with a second amine to form a bis-squaramide. The selective formation of the monoamide is often favored under controlled conditions. This squarate-based methodology has been used to conjugate various molecules, including carbohydrates and polyethylene (B3416737) glycol (PEG) chains, to proteins. Oligosaccharides equipped with amine-containing linkers can be conjugated to carrier proteins using squaric acid chemistry in a two-step process involving the formation of a squarate derivative of the oligosaccharide followed by its reaction with the protein carrier. Dimethyl squarate has been noted as a convenient reagent for such conjugations.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly found in search results, but is the sodium salt of squaric acid/squarate dianion. Squarate dianion CID is 46878493.
Squaric acid17913
Squarate dianion46878493
Dimethyl squarate65108 (This is dibutyl squarate, need to find dimethyl squarate CID) - Correction: CID 65108 is Dibutyl Squarate. Need to search for Dimethyl squarate CID.
Diethyl squarateNeed to search for CID
Dibutyl squarate65108
Hydrogensquarate anionParent is Squaric acid (CID 17913), conjugate base. No direct CID found in snippets.
Cobalt(II) squarate hydrate (B1144303)Mentioned as a coordination complex of this compound. No direct CID found in snippets.
Copper squarateMentioned as a MOF. No direct CID found in snippets.
Xenon23981 [Search]
Krypton23987 [Search]
Hydrogen (H₂)783 [Search]
Carbon dioxide (CO₂)280 [Search]
Water (H₂O)962 [Search]
Propadiene10966 [Search]
Propylene8253 [Search]
Permanganate anionParent is Permanganic acid (CID 24926), anion. No direct CID found in snippets.
Dichromate anionParent is Dichromic acid (CID 24416), anion. No direct CID found in snippets.
Dopamine681 [Search]
Thymidine13071 [Search]
Uridine6021 [Search]
Bovine Serum Albumin (BSA)Mentioned as a protein carrier. No direct CID found in snippets.
Polyethylene glycol (PEG)Mentioned as conjugated molecule. No direct CID for general PEG found in snippets.
Lysine866 [Search]

Need to find PubChem CIDs for Dimethyl squarate and Diethyl squarate.

Let's refine the search for CIDs.this compound, the sodium salt of squaric acid, is an organic compound characterized by its unique four-membered cyclic structure and resonance-stabilized squarate anion (C₄O₄²⁻). This structure imparts distinct chemical properties, making this compound and its derivatives valuable in various advanced materials science and organic synthesis applications. This compound is a white crystalline solid that is soluble in water. It can be synthesized through methods such as the neutralization of squaric acid with sodium hydroxide (B78521) or sodium carbonate, or via hydrothermal synthesis.

Squarate and squaramide units serve as effective building blocks for the construction of metal-organic frameworks (MOFs). The squarate dianion exhibits multiple coordination modes with metal centers, facilitating the formation of two-dimensional structures that can further assemble into three-dimensional frameworks.

Chemical Sensing Platforms (Excluding Clinical Diagnostics)

Squarate-based materials, particularly MOFs and squaraine dyes, have been explored for chemical sensing applications. Squarate-based MOFs have been utilized for sensing inorganic anions like permanganate and dichromate, as well as the neurotransmitter dopamine. Squaraine dyes, derived from squaric acid, possess optical properties sensitive to their environment, making them suitable as signaling units in chemosensors. These sensors typically integrate an ionophore unit with a chromophore. While a variety of squaraine-based sensors exist, their selectivity and sensitivity can sometimes be lower compared to other classes of chemosensors. Research efforts aim to improve their performance, for instance, by employing concepts like molecular wire-based signal amplification.

Catalytic Applications

Squarate and squaramide-based MOFs demonstrate catalytic activity in various organic reactions, functioning as heterogeneous catalysts due to their defined pore sizes and localized catalytic sites. Examples of reactions catalyzed by squarate-based MOFs include Michael addition reactions, photocatalytic water splitting, transformation of tetrazines to oxadiazole derivatives, and electrocatalytic oxygen evolution reactions. Squaramide units within MOFs can enhance structural solidity, leading to improved reactivity and catalytic performance in reactions such as Michael addition, Friedel-Crafts reactions, and the ring opening of epoxides. Chiral squaramides, in particular, have been recognized as effective bifunctional hydrogen-bonding organocatalysts for asymmetric transformations.

Gas Adsorption Materials

Squarate-based MOFs have shown promise as gas adsorption materials. Their tunable pore structures allow for selective molecular recognition and separation of gases. These materials have been investigated for the capture and separation of low molecular weight gases, including hydrogen (H₂), carbon dioxide (CO₂), water (H₂O), propadiene, and propylene. Specific examples include MOFs capable of separating deuterium and hydrogen, gaseous alkanes, alkenes, and alkynes, nitrogen and hydrogen, and xenon and krypton. Copper squarate, a MOF featuring a squarate linker, has been studied theoretically for the adsorption of small pollutant gases, including greenhouse gases. This material exhibits large channels facilitating the adsorption of relatively small molecules. Studies on copper squarate suggest it is an efficient adsorbent for small molecular pollutants and greenhouse gases, although water can exert an inhibitory effect on the adsorption of these pollutants. A rigid squarate-based MOF with a pore size comparable to the kinetic diameter of xenon has demonstrated high affinity and selectivity for xenon over krypton, achieving high Xe uptake capacity of 58.4 cm³/cm³ and selectivity of 60.6 at low pressure (0.2 bar) at ambient temperature.

Role in Organic Synthesis and Molecular Design

This compound and its derivatives play a significant role in organic synthesis and the design of novel molecular structures.

Reagent for the Preparation of Dyes and Organic Compounds

Squaric acid and its derivatives, including this compound, serve as reagents in organic synthesis for the preparation of various organic compounds, notably photosensitive squaraine dyes. Squaraine dyes are synthesized by the condensation of squaric acid or its derivatives with electron-rich compounds. This process often involves intermediates derived from dialkyl squarates, which can be prepared by refluxing squaric acid in the corresponding alcohol. The squaric acid core provides a versatile scaffold for constructing complex organic molecules through functional group interchange and rearrangements.

Design of Novel Molecular Structures (e.g., Nucleoside Analogues, Bioisosteres)

Squaric acid and its derivatives have been successfully employed as bioisosteric groups in the design and synthesis of novel molecular structures, including nucleoside analogues and bioisosteres for various functional groups. Squaramides, formally derived from squaric acid, have emerged as valuable bioisosteric replacements for functional groups such as ureas, thioureas, guanidines, and cyanoguanidines, owing to their similar hydrogen bonding capabilities and ability to influence molecular conformation. More recently, squaramides have been used as bioisosteres for carboxylic acids, amides, phosphates, sulfonamides, hydroxamic acids, and carbamates. The incorporation of squaramide moieties into molecular frameworks is an active area in synthetic organic and pharmaceutical chemistry. Squaric acid analogues have been applied to the design and synthesis of novel nucleoside analogues, with studies exploring compounds based on a squaric acid core as potential anticancer and antiviral agents. For instance, squaramide-bearing nucleoside derivatives have been synthesized and evaluated as inhibitors of enzymes like SNM1A.

Linking Reagent for Bioconjugation (Focus on Chemical Methodology)

Squaric acid diesters, such as diethyl squarate, are useful reagents for coupling amino-functional compounds and in bioconjugation reactions. This chemistry provides a mild method for covalently attaching molecules to proteins, often targeting lysine residues. The reaction typically involves the initial formation of a monosquaramide by reacting a squaric acid diester with an amine, which can then react with a second amine to form a bis-squaramide. The selective formation of the monoamide is often favored under controlled conditions. This squarate-based methodology has been used to conjugate various molecules, including carbohydrates and polyethylene glycol (PEG) chains, to proteins. Oligosaccharides equipped with amine-containing linkers can be conjugated to carrier proteins using squaric acid chemistry in a two-step process involving the formation of a squarate derivative of the oligosaccharide followed by its reaction with the protein carrier. Dimethyl squarate has been noted as a convenient reagent for such conjugations.

Q & A

Q. What are the established methods for synthesizing sodium squarate complexes, and how can researchers ensure reproducibility?

this compound complexes are typically synthesized via ligand substitution or co-crystallization with transition metals (e.g., Co(II)) and organic ligands like 2,2’-bipyridine. Key steps include:

  • Precision in stoichiometry : Use molar ratios of squaric acid (H₂sq) to metal salts (e.g., Co(NO₃)₂) as outlined in literature (e.g., 1:1 for Co(NO₃)(bipy)₂¹⸍₂·4H₂O) .
  • Crystallization control : Employ slow evaporation in aqueous or mixed solvents to optimize crystal growth.
  • Reproducibility : Document reaction conditions (pH, temperature, solvent purity) and validate via IR spectroscopy (e.g., ν(OH) bands at ~3600 cm⁻¹ for coordinated water) .

Q. How can IR spectroscopy be utilized to characterize this compound complexes?

IR spectroscopy identifies functional groups and bonding modes:

  • Squarate dianion (sq²⁻) : Look for asymmetric/symmetric C-O stretching bands (1400–1600 cm⁻¹) and C-C ring vibrations (~1800 cm⁻¹) .
  • Coordinated water : Broad bands near 3467–3332 cm⁻¹ indicate ν(OH) vibrations.
  • Methodological tip : Compare spectra with reference complexes (e.g., Co(NO₃)(bipy)₂¹⸍₂·4H₂O) to confirm ligand coordination .

Q. What thermal analysis techniques are suitable for studying this compound stability?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard:

  • Decomposition stages : Monitor mass loss between 20–1000°C to identify water loss (50–150°C), ligand degradation (200–400°C), and metal oxide formation (e.g., CoO at >600°C) .
  • Interpretation : Correlate DTA peaks (endothermic/exothermic) with structural changes, such as squarate anion breakdown.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for squarate complexes?

Contradictions often arise from varying coordination modes (monodentate vs. bridging) or solvent effects. Strategies include:

  • Comparative analysis : Cross-reference XRD data (e.g., bond lengths/angles) with IR/UV-vis results to confirm ligand geometry .
  • Computational modeling : Use DFT calculations to simulate vibrational spectra and validate experimental observations .
  • Replicate studies : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. What methodologies are effective for studying hydrogen bonding and π-interactions in this compound crystal structures?

  • Single-crystal XRD : Resolve O–H···O and C–H···O hydrogen bonds (e.g., squarate-water interactions at 2.7–3.0 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π···π stacking in bipyridine ligands) .
  • Thermal vs. mechanical stability : Compare TGA data with nanoindentation tests to assess how non-covalent bonds influence material robustness .

Q. How can this compound be engineered for multifunctional materials (e.g., magnetic or optical applications)?

  • Ligand selection : Pair squarate with redox-active metals (e.g., Fe(III)) or luminescent ligands (e.g., phenanthroline) to enhance electronic properties .
  • Doping strategies : Introduce lanthanides (e.g., Eu³⁺) into squarate frameworks for tunable emission spectra.
  • Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand charge transfer dynamics .

What frameworks (e.g., PICOT) are suitable for formulating this compound research questions?

Apply the PICOT framework to align hypotheses with gaps in literature:

  • Population (P) : Study specific metal-squarate systems (e.g., Co(II) vs. Ni(II)).
  • Intervention (I) : Test novel synthetic routes (e.g., solvothermal vs. microwave-assisted).
  • Comparison (C) : Benchmark against non-squarate ligands (e.g., oxalate).
  • Outcome (O) : Measure outcomes like thermal stability or catalytic activity.
  • Time (T) : Define experimental timelines (e.g., 6-month stability studies) .

Methodological Best Practices

  • Literature integration : Use tools like SciFinder to identify understudied squarate applications (e.g., photovoltaics) and cite foundational studies (e.g., Farrugia’s crystallography protocols) .
  • Data presentation : Follow IUCr guidelines for crystallographic data deposition and use WinGX for structure refinement .
  • Ethical reporting : Disclose conflicts of interest and data availability per Reviews in Analytical Chemistry standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.